molecular formula C21H19FN2O4S B2503655 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2034276-74-7

3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2503655
CAS No.: 2034276-74-7
M. Wt: 414.45
InChI Key: KMEQSXCIJQUGJQ-UHFFFAOYSA-N
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Description

3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound that features a thiazolidine-2,4-dione core, a piperidine ring, and a fluorophenoxybenzoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the fluorophenoxy group.

Scientific Research Applications

3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined structural features, which confer both antimicrobial and anti-inflammatory properties. Its ability to prevent biofilm formation adds to its potential therapeutic advantages over other similar compounds .

Properties

IUPAC Name

3-[1-[3-(4-fluorophenoxy)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c22-15-4-6-17(7-5-15)28-18-3-1-2-14(12-18)20(26)23-10-8-16(9-11-23)24-19(25)13-29-21(24)27/h1-7,12,16H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEQSXCIJQUGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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